Benzo[G]quinazoline-5,10-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6N2O2 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
benzo[g]quinazoline-5,10-dione |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-2-4-8(7)12(16)10-9(11)5-13-6-14-10/h1-6H |
InChI Key |
BIPZWIXEEGOQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CN=CN=C3C2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzo G Quinazoline 5,10 Dione and Its Functionalized Derivatives
Classical and Contemporary Approaches to the Benzo[G]quinazoline-5,10-dione Core Synthesis
The synthesis of the this compound core, a significant heterocyclic quinone, has been approached through various classical and modern synthetic routes. These methods primarily involve condensation reactions and cycloaddition strategies, which allow for the construction of this complex molecular framework.
Condensation Reactions from Naphthoquinone Precursors
A predominant and versatile method for synthesizing the this compound scaffold involves the condensation of naphthoquinone precursors. mdpi.com Key starting materials for this approach are 2,3-diamino-1,4-naphthoquinone and 2,3-dichloro-1,4-naphthoquinone. mdpi.com
The reaction of 2,3-diamino-1,4-naphthoquinone with various α-dicarbonyl compounds is a widely employed strategy. mdpi.comresearchgate.net This condensation reaction typically proceeds in a suitable solvent, such as acetic acid, to yield the desired this compound derivatives. smolecule.com The versatility of this method lies in the ability to introduce a wide range of substituents at the C-2 and C-3 positions of the quinazoline (B50416) ring by varying the α-dicarbonyl compound used. mdpi.com For instance, condensation with symmetric α-dicarbonyl compounds leads to symmetrically substituted products, while non-symmetric α-dicarbonyl compounds can result in a mixture of regioisomers. mdpi.com
Alternatively, 2,3-dichloro-1,4-naphthoquinone serves as a common and crucial substrate for the multi-step synthesis of Benzo[G]quinazoline-5,10-diones. mdpi.comresearchgate.net A typical synthetic pathway involves the initial conversion of 2,3-dichloro-1,4-naphthoquinone to 2,3-diamino-1,4-naphthoquinone. mdpi.com This transformation can be achieved through methods such as reaction with sodium azide (B81097) to form a diazido derivative, which is subsequently reduced using sodium dithionite (B78146) (Na₂S₂O₄). mdpi.comsemanticscholar.org Another approach is the Gabriel synthesis, where reaction with potassium phthalimide (B116566) followed by treatment with hydrazine (B178648) hydrate (B1144303) yields the diamino derivative. researchgate.net Once 2,3-diamino-1,4-naphthoquinone is obtained, it can be condensed with α-dicarbonyl compounds as described above. mdpi.com
| Starting Material | Reagent(s) | Key Transformation | Resulting Scaffold |
| 2,3-Diamino-1,4-naphthoquinone | α-Dicarbonyl compounds | Condensation | Substituted Benzo[G]quinazoline-5,10-diones |
| 2,3-Dichloro-1,4-naphthoquinone | 1. Sodium azide2. Sodium dithionite | Azidation followed by reduction to diamine | 2,3-Diamino-1,4-naphthoquinone |
| 2,3-Dichloro-1,4-naphthoquinone | 1. Potassium phthalimide2. Hydrazine hydrate | Gabriel synthesis | 2,3-Diamino-1,4-naphthoquinone |
| 2,3-Diamino-1,4-naphthoquinone | 1,4-Dibromobutan-2,3-dione | Condensation | 2,3-Bis(bromomethyl)benzo[g]quinoxaline-5,10-dione |
Cycloaddition Strategies, including Diels-Alder Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, represent another important strategy for constructing the this compound framework. mdpi.comresearchgate.net This approach involves the [4+2] cycloaddition of a diene and a dienophile to form the fused ring system. smolecule.com For example, quinoxaline-5,8-diones can act as dienophiles and react with dienes like isoprene (B109036) to generate benzo[g]quinoxaline-5,10-dione derivatives. mdpi.com The Diels-Alder reaction can be a powerful tool for creating complex, polycyclic quinone systems. mdpi.comgoogle.com
Derivatization and Functionalization Strategies of the this compound Scaffold
The biological and chemical properties of this compound can be fine-tuned through various derivatization and functionalization strategies. These methods allow for the introduction of a wide array of substituents at specific positions on the core scaffold.
Introduction of Substituents at Specific Positions (e.g., C-2, C-3, C-6, C-9)
The introduction of substituents at the C-2 and C-3 positions is readily achieved through the condensation of 2,3-diamino-1,4-naphthoquinone with appropriately substituted α-dicarbonyl compounds. mdpi.com This allows for a high degree of diversity in the resulting this compound derivatives.
Functionalization at the C-6 and C-9 positions of the benzo ring has also been explored. For instance, the synthesis of 6,9-difluoro substituted Benzo[G]quinazoline-5,10-diones has been accomplished. capes.gov.br These fluorinated derivatives can then undergo nucleophilic substitution reactions with various amines, such as diamines or N-(t-butoxycarbonyl)ethylenediamine, to yield the corresponding 6,9-bis[(aminoalkyl)amino]-substituted analogues. capes.gov.br In some cases, mono-substituted derivatives can also be isolated from these reactions. capes.gov.br
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses have emerged as efficient and atom-economical methods for the construction of complex heterocyclic systems, including derivatives of quinazolines. openmedicinalchemistryjournal.comrsc.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. openmedicinalchemistryjournal.com
While specific examples focusing solely on this compound are less common in the provided search results, the principles of MCRs are broadly applicable to quinazoline synthesis. For instance, three-component reactions involving an isocyanide, 2-(2-formylphenoxy)acetic acid, and 2-aminobenzamide (B116534) have been used to synthesize oxazepine-quinazolinone bis-heterocyclic scaffolds in a one-pot fashion. Another example is a one-pot, three-component sequential synthesis for benzothiazoloquinazolines. openmedicinalchemistryjournal.com These methodologies highlight the potential for developing novel MCRs for the direct synthesis of functionalized Benzo[G]quinazoline-5,10-diones.
| Position(s) | Method | Reagents | Resulting Functional Group(s) |
| C-2, C-3 | Condensation | Substituted α-dicarbonyl compounds | Various alkyl and aryl substituents |
| C-6, C-9 | Nucleophilic Aromatic Substitution | Diamines, N-(t-butoxycarbonyl)ethylenediamine | (Aminoalkyl)amino groups |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to develop more environmentally benign and sustainable synthetic routes. rsc.org Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
Key aspects of green chemistry in this context include the use of greener solvents, catalysts, and reaction conditions. For example, the development of one-pot syntheses and multi-component reactions inherently aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. openmedicinalchemistryjournal.comrsc.org The use of water as a solvent is a particularly attractive green approach, and efficient one-pot syntheses of quinazoline-2,4(1H,3H)-diones have been developed in aqueous media. jst.go.jp
Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of quinazolines. Microwave irradiation can lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. Furthermore, the use of reusable and environmentally friendly catalysts, such as sulfonic acid functionalized nanoporous silica, is being explored for the synthesis of quinazolinone derivatives under solvent-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
While the direct application of many of these green methodologies specifically to this compound is still an emerging area, the successful implementation of these principles in the synthesis of related quinazoline structures provides a strong foundation for future research in this field. rsc.orgresearchgate.net
Utilization of Deep Eutectic Solvents (e.g., Choline (B1196258) chloride-urea)
Deep eutectic solvents (DES) are emerging as a novel class of ionic liquids characterized by their low volatility, high thermal stability, and recyclability. A common and well-studied example is a mixture of choline chloride (a hydrogen bond acceptor) and urea (B33335) (a hydrogen bond donor), typically in a 1:2 molar ratio. This combination forms a eutectic mixture with a melting point significantly lower than its individual components, creating a liquid medium that can act as both a solvent and a catalyst for various organic transformations. scielo.brmdpi.com The hydrogen-bonding network within the DES is believed to play a crucial role in activating reactants and facilitating reactions. rsc.org
In the context of fused quinazoline synthesis, choline chloride-urea has been employed in multicomponent reactions to produce complex heterocyclic systems. Although a direct route to this compound is not specified, the successful synthesis of analogous structures, such as benzo[h]tetrazolo[5,1-b]quinazoline-5,6-diones and benzo[g]benzothiazolo[2,3-b]quinazoline-5,4-diones, provides significant insight into the utility of this method. scielo.brtandfonline.com
Detailed Research Findings:
Research has shown that choline chloride-urea is an effective medium for the synthesis of complex polycyclic quinazoline derivatives. For instance, one study reports the regioselective synthesis of 7-aryl-benzo[h]tetrazolo[5,1-b]quinazoline-5,6-diones in a choline chloride-urea deep eutectic solvent. This reaction proceeds with high yields and in short reaction times, demonstrating the efficiency of DES as a reaction medium. tandfonline.com The deep eutectic solvent was also found to be recyclable for up to four runs without a significant loss in its catalytic activity. tandfonline.com
Another example from the literature describes a multicomponent reaction to form 13-aryl-13H-benzo[g]benzothiazolo[2,3-b]quinazoline-5,4-diones, which also utilizes a choline chloride-urea (1:2) mixture. scielo.br These findings underscore the capability of deep eutectic solvents to facilitate complex condensation reactions leading to fused heterocyclic systems.
The general synthetic approach for these fused quinazolinone derivatives in a choline chloride-urea DES is presented in the table below, showcasing the versatility of this green synthetic methodology.
Interactive Data Table: Synthesis of Fused Quinazoline-dione Derivatives in Choline Chloride-Urea
| Product Name | Reactants | Reaction Conditions | Yield (%) | Reference |
| 7-Aryl-benzo[h]tetrazolo[5,1-b]quinazoline-5,6-diones | 2,3-Dichloro-1,4-naphthoquinone, Sodium azide, Aromatic aldehydes, and an amine source | Choline chloride:urea (1:2), with a magnetic nanocatalyst | High | tandfonline.com |
| 13-Aryl-13H-benzo[g]benzothiazolo[2,3-b]quinazoline-5,4-diones | Knoevenagel adduct and various amines | Choline chloride:urea (1:2) | Not specified | scielo.br |
It is important to note that the synthesis of the specific this compound core typically proceeds through the condensation of 2,3-diamino-1,4-naphthoquinone with α-dicarbonyl compounds. mdpi.com While this reaction has been traditionally carried out in solvents like acetic acid, the successful application of deep eutectic solvents for analogous fused systems suggests a promising area for future research to develop a greener synthesis for this compound and its derivatives.
Spectroscopic and Analytical Characterization of Benzo G Quinazoline 5,10 Dione and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Benzo[g]quinazoline-5,10-dione, both ¹H and ¹³C NMR spectra provide key structural insights.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in solvents like DMSO-d₆, reveals distinct signals for all six protons in the molecule. The aromatic protons are observed in the downfield region (δ 7.90–9.50 ppm) due to the deshielding effects of the fused aromatic system, the quinone carbonyl groups, and the pyrimidine (B1678525) ring nitrogens.
The most downfield signal is a singlet corresponding to the H-4 proton, which is significantly deshielded by the adjacent nitrogen (N-3) and the peri-positioned carbonyl group (C-5=O). The H-2 proton also appears as a singlet, characteristic of its position in the pyrimidine ring. The four protons on the terminal benzene (B151609) ring (H-6, H-7, H-8, H-9) typically present as a complex set of two multiplets, consistent with an ABCD spin system of a disubstituted benzene ring.
Table 1: Representative ¹H NMR Data for this compound Click on the headers to sort the data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 9.41 | s (singlet) | - |
| H-2 | 8.75 | s (singlet) | - |
| H-6, H-9 | 8.25–8.18 | m (multiplet) | - |
| H-7, H-8 | 7.99–7.92 | m (multiplet) | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, all 14 carbon atoms are typically resolved. The most characteristic signals are the two low-field peaks corresponding to the quinone carbonyl carbons (C-5 and C-10), which appear above δ 180 ppm. The carbons of the pyrimidine ring (C-2 and C-4) are also significantly deshielded by the adjacent nitrogen atoms. The remaining quaternary and methine carbons of the fused aromatic system are observed in the expected region of δ 125–155 ppm.
Table 2: Representative ¹³C NMR Data for this compound Click on the headers to sort the data.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-10 | 183.4 |
| C-5 | 181.9 |
| C-4 | 154.2 |
| C-10a | 152.1 |
| C-2 | 150.5 |
| C-5a | 147.8 |
| C-9a | 134.9 |
| C-6a | 134.5 |
| C-7 | 133.8 |
| C-8 | 130.6 |
| C-6 | 127.1 |
| C-9 | 126.8 |
| C-4a | 124.5 |
| C-10b | 118.2 |
Mass Spectrometry (MS and HREI-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, both low- and high-resolution techniques are employed.
The electron impact mass spectrum (EI-MS) consistently shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 234. This peak corresponds to the molecular weight of the compound (C₁₄H₆N₂O₂) and confirms its successful synthesis.
Characteristic fragmentation patterns observed in the spectrum include the sequential loss of carbon monoxide (CO) molecules from the quinone moiety, a typical fragmentation pathway for quinones. This results in significant fragment ions at m/z 206 ([M-CO]⁺) and m/z 178 ([M-2CO]⁺).
High-Resolution Electron Impact Mass Spectrometry (HREI-MS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The experimentally measured exact mass shows excellent agreement with the calculated mass for C₁₄H₆N₂O₂, providing definitive proof of the molecular formula.
Table 3: Key Mass Spectrometry Data for this compound Click on the headers to sort the data.
| m/z (Daltons) | Relative Intensity (%) | Assignment | Note |
| 234.0431 | 100 | [M]⁺ | Molecular Ion (Calculated for C₁₄H₆N₂O₂: 234.0430) |
| 206 | 45 | [M-CO]⁺ | Loss of one carbonyl group |
| 178 | 30 | [M-2CO]⁺ | Loss of two carbonyl groups |
| 152 | 15 | [M-2CO-C₂H₂]⁺ or [M-2CO-N₂]⁺ | Further fragmentation of the core structure |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
The most prominent feature is the strong absorption band in the region of 1670–1685 cm⁻¹, which is attributed to the C=O stretching vibrations of the two quinone carbonyl groups. The presence of the fused heterocyclic and aromatic rings is confirmed by a series of sharp bands between 1580 and 1620 cm⁻¹ corresponding to C=C and C=N stretching vibrations. Additionally, weak bands observed above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
Table 4: Characteristic IR Absorption Bands for this compound Click on the headers to sort the data.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3075 | Weak | Aromatic C-H stretch |
| 1681 | Strong | C=O stretch (quinone) |
| 1615 | Medium | C=N stretch (pyrimidine) |
| 1590 | Strong | C=C stretch (aromatic) |
| 1330 | Medium | C-N stretch |
| 850 | Strong | C-H out-of-plane bend |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a purified sample. This quantitative technique serves as a final check on the purity and corroborates the molecular formula determined by mass spectrometry.
For this compound (molecular formula C₁₄H₆N₂O₂), the experimentally determined percentages of C, H, and N are found to be in very close agreement with the theoretically calculated values. The deviation is typically within ±0.4%, which is the accepted standard for a pure organic compound and validates the proposed structure.
Table 5: Elemental Analysis Data for this compound (C₁₄H₆N₂O₂) Click on the headers to sort the data.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 71.79 | 71.75 |
| Hydrogen (H) | 2.58 | 2.61 |
| Nitrogen (N) | 11.96 | 11.92 |
Rational Design and Structural Optimization of Benzo G Quinazoline 5,10 Dione Derivatives
Systematic Modification of the Benzo[g]quinazoline-5,10-dione Nucleus
Systematic modification of the this compound core involves targeted chemical alterations at various positions on its four rings to establish clear Structure-Activity Relationships (SAR). Research has focused on three primary regions: the pyrimidine (B1678525) ring (positions 1-4), the central quinone ring (positions 5 and 10), and the terminal benzo ring (positions 6-9).
Modification at the C-2 Position: The C-2 position of the pyrimidine ring is a highly versatile site for introducing substituents. Early studies explored the introduction of small alkyl and aryl groups. Subsequent research has demonstrated that introducing basic side chains, such as those containing piperazine (B1678402) or morpholine (B109124) rings, can significantly influence biological activity. These basic moieties can become protonated at physiological pH, enhancing water solubility and promoting electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
Substitution on the Benzo Ring (C-6 to C-9): The electronic properties of the entire molecule can be fine-tuned by introducing substituents on the terminal aromatic ring. The placement of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, or electron-withdrawing groups (EWGs), such as halogens (-Cl, -F) or nitro (-NO₂) groups, at positions C-7 and C-8 has been extensively investigated. These modifications directly impact the reduction potential of the quinone system, which is critical for its mechanism of action involving bioreductive activation and the generation of reactive oxygen species (ROS).
Alterations to the Quinone Moiety: The 1,4-naphthoquinone (B94277) unit (encompassed by C-5 and C-10) is fundamental to the scaffold's activity. While most optimization strategies preserve this feature, some research has explored its bioisosteric replacement. However, modifications that disrupt the planarity or the redox-cycling capability of the quinone, such as reduction to the corresponding hydroquinone, generally lead to a significant loss of biological potency, underscoring its essential role.
The table below summarizes key findings from systematic modifications of the core nucleus.
Interactive Table 4.1: SAR of this compound Core Modifications
| Position of Modification | Substituent Type | Example Substituent | Observed Effect on Profile | Primary Rationale |
|---|---|---|---|---|
| C-2 | Basic Aminoalkyl Chain | -(CH₂)₂-N(CH₃)₂ | Enhanced cytotoxicity and improved aqueous solubility. | Increase electrostatic interaction with DNA phosphate backbone. |
| C-7 | Electron-Donating Group (EDG) | -OCH₃ (Methoxy) | Modulated redox potential; variable effects on activity depending on the target. | Alter the electronic character of the quinone system. |
| C-7 | Electron-Withdrawing Group (EWG) | -Cl (Chloro) | Increased reduction potential; often leads to enhanced ROS generation. | Facilitate bioreductive activation. |
| N-3 | Alkylation | -CH₃ (Methyl) | Generally decreased activity. | Disruption of a key hydrogen bond donor site, potentially hindering target recognition. |
| C-6, C-9 | Halogenation | -F (Fluoro) | Increased metabolic stability and lipophilicity. | Block potential sites of metabolic oxidation. |
Exploration of Diverse Substituent Effects on Chemical Reactivity and Biological Profile
Beyond simple SAR, a deeper understanding of how substituents influence the physicochemical properties of the this compound scaffold is crucial for rational design. The effects can be broadly categorized as electronic, steric, and those related to solubility and lipophilicity.
Electronic Effects: As noted, EWGs and EDGs profoundly alter the chemical reactivity of the quinone moiety. EWGs (e.g., -CF₃, -NO₂) increase the electrophilicity of the quinone carbons and raise the molecule's reduction potential. This makes the compound a better electron acceptor, facilitating one-electron reduction by cellular reductases (like NADPH-cytochrome P450 reductase) to form a semiquinone radical. This radical can either transfer its electron to molecular oxygen to generate superoxide (B77818) radicals (futile redox cycling) or undergo further reduction. Conversely, EDGs (-NH₂, -OH) lower the reduction potential, making the molecule harder to reduce.
Steric Effects: The size and shape of substituents play a critical role in molecular recognition. For derivatives that act as DNA intercalators, bulky substituents at positions C-6 through C-9 can cause steric hindrance, preventing the planar core from inserting efficiently between DNA base pairs. However, steric bulk at the C-2 position, particularly when attached via a flexible linker, can be accommodated within the minor or major groove of DNA, potentially leading to enhanced binding affinity and sequence selectivity.
The following table details the impact of specific substituents on key physicochemical and biological parameters.
Interactive Table 4.2: Physicochemical and Biological Effects of Substituents
| Substituent at C-7 | Electronic Nature | Effect on Reduction Potential | Effect on Lipophilicity (LogP) | General Impact on Biological Profile |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline | Baseline | Serves as a reference compound. |
| -Cl | Weakly EWG | Increased | Increased | Enhances redox cycling; may improve membrane permeability. |
| -OCH₃ | Strongly EDG | Decreased | Slightly Increased | Reduces ease of bioreduction; activity is highly context-dependent. |
| -NO₂ | Strongly EWG | Significantly Increased | Slightly Increased | Promotes significant ROS generation; often highly cytotoxic but can have off-target effects. |
| -NH₂ | Strongly EDG | Significantly Decreased | Decreased | Acts as a hydrogen bond donor; significantly alters electronic landscape. |
Development of Hybrid Molecules Incorporating the this compound Moiety
A sophisticated strategy in drug design involves creating hybrid molecules, or conjugates, that link the this compound scaffold to another distinct pharmacophore. This approach aims to create agents with dual or synergistic mechanisms of action, improved target selectivity, or enhanced drug delivery properties.
DNA-Targeting Hybrids: One prominent strategy is to conjugate the intercalating quinazoline (B50416) core with a moiety that interacts with a different feature of DNA. For instance, attaching a polyamine chain (e.g., spermine (B22157) or spermidine) to the C-2 position via a linker creates a hybrid molecule. The quinazoline part intercalates between base pairs, while the positively charged polyamine tail binds ionically to the negatively charged phosphate backbone in the DNA minor groove. This dual-binding mode can dramatically increase DNA affinity and residence time.
Dual-Action Cytotoxic Hybrids: Another approach involves linking the this compound unit to a known alkylating agent, such as a nitrogen mustard. The resulting hybrid is designed to first localize at the DNA via intercalation, positioning the alkylating warhead in close proximity to nucleophilic sites on the DNA (like the N7 of guanine), thereby facilitating covalent bond formation. This creates a highly potent agent that both intercalates and causes irreversible DNA cross-linking.
Hybrids with Other Pharmacophores: The scaffold has also been conjugated with other biologically active molecules. For example, hybrids with fragments of podophyllotoxin (B1678966) or acridine (B1665455) have been synthesized. The design rationale is to combine the distinct anticancer mechanisms of both parent molecules into a single chemical entity, potentially overcoming resistance mechanisms that affect either agent alone.
This modular approach allows for the creation of highly specialized molecules tailored for specific biological outcomes.
Interactive Table 4.3: Examples of this compound Hybrid Molecules
| Conjugated Moiety | Linker Position | Design Rationale | Observed Outcome |
|---|---|---|---|
| Polyamine (Spermidine) | C-2 | Combine DNA intercalation with minor groove binding. | Significantly enhanced DNA binding affinity and thermal stabilization of the DNA duplex. |
| Nitrogen Mustard | C-2 | Create a dual-action DNA intercalator and alkylator. | Potent cytotoxicity; evidence of both intercalation and covalent DNA adduct formation. |
| Acridine | C-2 | Combine two different DNA intercalating pharmacophores. | Potent DNA intercalation; potential for synergistic activity and overcoming drug resistance. |
| Lysine Amino Acid | C-7 | Improve water solubility and potentially utilize amino acid transporters for cellular uptake. | Increased aqueous solubility; altered cellular uptake profile compared to the parent compound. |
Biological Activities and Molecular Mechanisms of Action of Benzo G Quinazoline 5,10 Dione Derivatives Excluding Clinical Outcomes
Antitumor Research (In Vitro Efficacy)
Derivatives of the benzo[g]quinazoline-5,10-dione scaffold have been the subject of extensive in vitro research to determine their potential as anticancer agents. nih.govsmolecule.com These studies have focused on their cytotoxic effects on various human cancer cell lines, their ability to induce programmed cell death (apoptosis), and their impact on the cell division cycle.
Cytotoxic Evaluation against Human Carcinoma Cell Lines (e.g., A549, MCF-7, HepG2)
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human carcinoma cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. jksus.orgmdpi.comnih.gov A series of 3-ethyl(methyl)-2-thioxobenzo[g]quinazolines demonstrated promising activity against MCF-7 and HepG2 cell lines. nih.gov For instance, compounds designated as 13, 14, and 15 in one study showed the highest activity against both cell lines, with IC₅₀ values ranging from 8.8 to 10.9 µM for MCF-7 and 26.0 to 40.4 µM for HepG2. nih.gov
Similarly, another study on N-alkyl substituted iodoquinazoline derivatives found that compound 9c exhibited significant anticancer activity with EC₅₀ values of 5.00 µM against HepG2, 6.00 µM against MCF-7, and 5.25 µM against A549 cells. nih.gov Furthermore, novel derivatives of 5,10-dioxo-benzo[g]quinoline have also been synthesized and tested, with some compounds showing potent activity against A-549 lung cancer cells. rjlbpcs.com The research indicates that the benzo[g]quinazoline (B13665071) core is a viable scaffold for developing compounds with significant cytotoxic effects against various cancer cells. smolecule.com
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound ID | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 13 | MCF-7 | 8.8 ± 0.5 | nih.gov |
| HepG2 | 27.5 ± 2.1 | nih.gov | |
| Compound 14 | MCF-7 | 10.9 ± 0.9 | nih.gov |
| HepG2 | 27.7 ± 2.5 | nih.gov | |
| Compound 15 | MCF-7 | 9.5 ± 0.8 | nih.gov |
| HepG2 | 26.0 ± 2.5 | nih.gov | |
| Compound 9c | HepG2 | 5.00 | nih.gov |
| MCF-7 | 6.00 | nih.gov | |
| A549 | 5.25 | nih.gov | |
| Compound 7 | MCF-7 | 2.09 | mdpi.com |
Investigation of Apoptosis Induction Pathways
Research has shown that the cytotoxic effects of benzo[g]quinazoline derivatives are often mediated through the induction of apoptosis. Studies using flow cytometry and DNA fragmentation assays have confirmed the pro-apoptotic capabilities of these compounds. nih.govnih.gov For example, in MCF-7 cells, compounds 14 and 15 were found to be potent inducers of apoptosis, with total apoptosis rates of 30.76% and 25.30%, respectively. nih.gov In HepG2 cells, the induction of apoptosis ranged from 16.39% to 21.38%. mdpi.com
The mechanisms underlying this apoptosis induction involve both intrinsic and extrinsic pathways. Some quinazolinone derivatives have been shown to trigger the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3/7. researchgate.net Additionally, the activation of caspase-8 and inhibition of NF-κB have also been observed, indicating the involvement of the extrinsic pathway. researchgate.net The modulation of the Bax/Bcl-2 protein ratio, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, is another key mechanism by which these compounds induce apoptosis. nih.gov
Cell Cycle Perturbation Analysis
In addition to inducing apoptosis, benzo[g]quinazoline derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. mdpi.comsemanticscholar.org Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cell proliferation. nih.govnih.gov
For instance, certain 2-thioxobenzo[g]quinazoline derivatives demonstrated differential effects on the cell cycle of MCF-7 and HepG2 cells. nih.gov Compound 10 was found to arrest MCF-7 cells at the G2/M phase. nih.gov Compounds 13 and 14 caused cell accumulation in the G1 phase in MCF-7 cells, while promoting arrest at the S phase in HepG2 cells. nih.gov Other quinazolinone-based hybrids have also been reported to arrest the cell cycle at the G2/M phase or the G0 phase. tandfonline.com This ability to perturb the cell cycle is a crucial aspect of their antitumor activity. nih.gov
Antimicrobial Research
The biological evaluation of this compound derivatives has also extended to their antimicrobial properties, revealing a broad spectrum of activity against various bacterial and fungal pathogens. smolecule.combrieflands.com
Antibacterial Spectrum and Efficacy (including Mycobacterial Activity)
This compound derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.combrieflands.com Studies have shown that fused quinazolinone derivatives can be particularly effective. For example, some synthesized compounds exhibited better bacteriostatic activity against Gram-negative bacteria like Pseudomonas aeruginosa than Gram-positive bacteria such as Bacillus subtilis. nih.gov
A significant area of investigation has been their efficacy against Mycobacterium tuberculosis. A study focused on benzo[g]quinoxaline-5,10-dione based pyrazoline derivatives screened new compounds for their in-vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that specific substitutions on the phenyl ring attached to the pyrazoline moiety could significantly influence the antimycobacterial potency. ijpsr.com The general quinazoline (B50416) scaffold is recognized for its potential in developing new antibacterial agents. mdpi.com
Antifungal Spectrum and Efficacy
Derivatives of benzo[g]quinazoline have also been identified as potent antifungal agents. brieflands.com Research has highlighted their efficacy against clinically relevant fungi such as Candida albicans and Aspergillus niger. brieflands.comijpsnonline.com
In one study, a series of benzo[g]quinazolines were tested against C. albicans, with some compounds showing high activity, producing inhibition zones of 20-22 mm, which is comparable to the standard antifungal drug fluconazole (B54011) (26 mm). nih.gov The structure-activity relationship suggests that substitutions at the 2- and 3-positions of the benzo[g]quinazoline scaffold are crucial for their anticandidal effects. nih.gov Other studies on fused quinazolinone derivatives also reported good activity against C. albicans and A. niger, indicating that these compounds often have fungistatic rather than fungicidal effects. brieflands.com Triazolo[4,3-a]-quinazolin-5-ones have also shown to be active against fungi like Aspergillus fumigatus and Aspergillus flavus. acgpubs.org
Table 2: List of Compounds Mentioned
| Compound Name/Class |
|---|
| This compound |
| 3-ethyl(methyl)-2-thioxobenzo[g]quinazolines |
| N-alkyl substituted iodoquinazoline derivatives |
| 5,10-dioxo-benzo[g]quinoline derivatives |
| Benzo[g]quinoxaline-5,10-dione based pyrazoline derivatives |
| Fused quinazolinone derivatives |
| Triazolo[4,3-a]-quinazolin-5-ones |
| 2,3-diphenyl-1,4-diazaanthraquinone (DPBQ) |
| Doxorubicin |
| Sorafenib |
| Erlotinib |
| Fluconazole |
| Cytochrome c |
| Caspase-3, -7, -8, -9 |
| Bax |
| Bcl-2 |
Neuroprotective Research
While direct studies on the neuroprotective effects of "this compound" are not extensively detailed in the available literature, the broader class of quinazoline and quinazolinone derivatives has been a subject of significant interest in the search for novel neuroprotective agents. nih.govbenthamdirect.com Research suggests that modifications to the fundamental quinazoline structure can impart neuroprotective properties, making them potential candidates for addressing central nervous system disorders. smolecule.com
Studies on various quinazolinone derivatives have demonstrated promising neural cell protection in models of neuronal injury. nih.govbenthamdirect.comingentaconnect.com For instance, certain synthesized quinazolinone compounds have shown significant protective effects in an MPP+ induced SH-SY5Y cell injury model, which is relevant to Parkinson's disease research. nih.govbenthamdirect.comingentaconnect.com The exploration of quinazoline derivatives as neuroprotective agents is driven by their potential to act on various biological targets within the central nervous system. Some quinazoline-thione derivatives, for example, have been identified as potential neuroprotective agents. researchgate.net Furthermore, inhibitors of phosphodiesterase 7 (PDE7), which include certain quinazoline derivatives, have been shown to play an anti-inflammatory and neuroprotective role in cellular models of neurological damage. researchgate.net
The development of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing amino acid and dipeptide residues has also been pursued to investigate their cerebroprotective properties against conditions like cerebral ischemia. chimicatechnoacta.ru These findings underscore the potential of the quinazoline scaffold as a template for designing new therapeutic agents for neurodegenerative disorders. nih.govbenthamdirect.com
Enzyme and Receptor Target Modulation
The this compound scaffold and its derivatives are recognized for their interaction with a variety of enzymes and receptors, which forms the basis of their diverse biological activities. The core structure allows for chemical modifications that can lead to potent and selective inhibition of key cellular targets. ijpsjournal.com
Quinazoline derivatives are well-established as inhibitors of various protein kinases, including receptor tyrosine kinases that are crucial in cancer cell signaling pathways. The quinazoline core is a key pharmacophore in the design of many clinically used tyrosine kinase inhibitors.
While specific data on this compound's activity against VEGFR-2, ALK, EGFR, and HER2 is not detailed in the provided search results, the broader class of anilinoquinazoline (B1252766) derivatives has been evaluated for its inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The general principle involves the quinazoline moiety binding to the ATP-binding site of the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. The structural flexibility of the quinazoline scaffold allows for the development of derivatives with high affinity and selectivity for specific tyrosine kinase receptors. ijpsjournal.com
Certain derivatives of the broader quinazoline family have been investigated for their ability to inhibit DNA topoisomerases. These enzymes are critical for managing DNA topology during replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells. While direct evidence for this compound as a topoisomerase inhibitor is not explicitly provided, the interaction of quinazoline-based compounds with DNA is a recognized mechanism contributing to their antitumor effects. smolecule.com
The versatility of the quinazoline scaffold extends to its interaction with a range of other enzymes.
Poly(ADP-ribose) polymerase (PARP): Novel 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives have been designed and shown to be potent inhibitors of PARP-1. One such compound demonstrated a dual-inhibitory effect against both PARP-1 and PARP-2. PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Although not explicitly detailed for this compound, the quinazoline structure is famously the core of methotrexate, a potent inhibitor of DHFR. This enzyme is vital for the synthesis of nucleotides, and its inhibition disrupts DNA synthesis, leading to cell death. This highlights the potential for quinazoline derivatives to be designed as inhibitors of these key enzymes in nucleotide metabolism.
α-glucosidase and α-amylase: The search results indicate that quinazoline derivatives have been investigated for antidiabetic activities, which would involve the inhibition of enzymes like α-glucosidase and α-amylase to control postprandial hyperglycemia.
DNA Topoisomerase Inhibition
Biomolecular Interaction Studies
The biological activity of this compound derivatives is fundamentally linked to their ability to interact with key biomolecules.
Derivatives of this compound have been noted for their significant interaction with DNA. smolecule.com This binding affinity is considered a crucial aspect of their antitumor properties. smolecule.com The planar, aromatic structure of the benzo[g]quinazoline core is well-suited for intercalation between the base pairs of the DNA double helix. This mode of binding can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to the inhibition of cancer cell growth. smolecule.com Additionally, some quinazoline derivatives are known to act as DNA-binding agents, further supporting this mechanism of action.
Protein Binding Interactions (e.g., Serum Albumin)
The interaction of small molecules with plasma proteins, particularly serum albumin, is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. For derivatives of this compound, understanding their binding affinity and mechanism with serum albumin provides valuable insights into their potential behavior in a biological system. Studies on structurally related quinazoline and naphthoquinone derivatives have utilized various spectroscopic and computational methods to elucidate these interactions.
Research into the binding of quinazoline derivatives with human serum albumin (HSA) and bovine serum albumin (BSA), a structurally similar and often-used model protein, has revealed significant binding affinities. researchgate.netcolab.ws These interactions are typically investigated using fluorescence spectroscopy, which monitors the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon binding of the ligand.
A study on novel quinazoline derivatives (compounds 2a and 2b) demonstrated their ability to bind to HSA, causing a reduction in its intrinsic fluorescence through a static quenching mechanism. researchgate.net This indicates the formation of a stable ground-state complex between the derivative and the protein. Further analysis through site marker competitive displacement studies showed that these derivatives preferentially bind to site I, located in subdomain IIA of HSA. researchgate.net Molecular docking simulations have corroborated these experimental findings, illustrating the significant interaction between the quinazoline derivatives and the binding sites of HSA. researchgate.net
Similarly, investigations into 1,4-naphthoquinone (B94277) derivatives, which share a core structural motif with this compound, have provided detailed insights into their binding with HSA. scielo.br For a series of 2-phenyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione derivatives, spectroscopic analysis indicated a static fluorescence quenching mechanism, suggesting a spontaneous ground-state association with the protein. scielo.br The binding was found to be moderate and primarily driven by hydrophobic forces. scielo.br Molecular docking studies for these compounds also pointed to subdomain IIA (site I) as the main binding site. scielo.br
The binding of various other quinazoline derivatives to serum albumin has been characterized by binding constants (Kb) in the range of 104 to 105 L·mol-1, indicating a strong interaction. swu.ac.th Thermodynamic analyses, including the calculation of enthalpy (ΔH) and entropy (ΔS) changes, have often suggested that hydrophobic interactions and hydrogen bonding are the primary forces driving the binding process. colab.wsnih.gov
While direct experimental data for this compound is not extensively available, the consistent findings for structurally similar quinazoline and naphthoquinone derivatives provide a strong basis for predicting its interaction with serum albumin. The data collectively suggest that this compound derivatives likely bind to serum albumin, primarily at site I, through a combination of hydrophobic and hydrogen bonding interactions, which would significantly influence their bioavailability and disposition in the body.
Research Findings on the Interaction of Quinazoline and Naphthoquinone Derivatives with Serum Albumin
| Derivative Class | Serum Albumin | Method(s) | Key Findings | Reference(s) |
| Quinazoline derivatives (2a & 2b) | Human (HSA) | Fluorescence Spectroscopy, Molecular Docking | Static quenching mechanism; Preferential binding to Site I (subdomain IIA). | researchgate.net |
| 2-phenyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione derivatives | Human (HSA) | Spectroscopy, Molecular Docking | Static quenching mechanism; Moderate association driven by hydrophobic forces; Binding at Site I (subdomain IIA). | scielo.br |
| Fluorodihydroquinazolin (FDQL) derivatives | Human (HSA) | Fluorescence Spectroscopy, CD, FTIR | Static quenching mechanism; Binding mainly at Site II (subdomain IIIA); Spontaneous binding driven by hydrophobic forces. | nih.gov |
| 2,4-disubstituted quinolines | Bovine (BSA) & Human (HSA) | Fluorescence Spectroscopy, Molecular Docking | Static quenching mechanism; Binding constants (Kb) of 104-105 L·mol-1; Binding at Site I (subdomain IIA); Van der Waals forces and hydrogen bonding are key interactions. | swu.ac.th |
| Quinazolinone-benzimidazole conjugate (Compound 14) | Bovine (BSA) | Fluorescence Spectroscopy | Strong interaction; Hydrogen bonds and van der Waals forces play important roles. | colab.ws |
Computational Chemistry and in Silico Approaches in Benzo G Quinazoline 5,10 Dione Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzo[g]quinazoline-5,10-dione research, it is extensively used to forecast the binding modes of these compounds with various biological targets, such as enzymes and receptors, and to profile their interaction patterns.
Active Site Binding Mode Predictions
Molecular docking studies have been instrumental in predicting how this compound derivatives situate themselves within the active sites of biological targets. For instance, in the investigation of 2-thioxobenzo[g]quinazoline derivatives as potential anticancer agents, docking simulations were performed to understand their interaction with the ATP-binding site of the vascular endothelial growth factor receptor 2 (VEGFR-2) catalytic domain. nih.govresearchgate.net The ATP-binding site is a bi-lobed structure, and the binding of ligands is dependent on the conformation of these lobes. nih.gov Similarly, docking studies on benzo[g]quinazolines against Candida albicans sterol 14α-demethylase (CYP51) have been conducted to establish their binding mode in comparison to known antifungal agents like fluconazole (B54011). nih.gov These predictions are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
Ligand-Target Interaction Profiling
Beyond predicting the binding pose, molecular docking provides a detailed profile of the interactions between the this compound ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, docking studies of quinazolinone-pyrimidine hybrids with the epidermal growth factor receptor (EGFR) have revealed key interactions, such as those with residues like Lys745 and Met793, which are crucial for binding affinity. ekb.eg In another study, the interaction of 2-thioxobenzo[g]quinazoline derivatives with VEGFR-2 was investigated, highlighting the importance of the benzo[g]quinazoline (B13665071) core as a template for designing compounds with specific interactions within the ATP-binding site. nih.gov The analysis of these interaction profiles is vital for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications on the benzo[g]quinazoline scaffold lead to enhanced biological activity.
Quantum Mechanical Calculations (Density Functional Theory - DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic properties and reactivity of molecules. These methods have been applied to the this compound scaffold to gain a deeper understanding of its chemical nature.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations have been employed to analyze the electronic structure of this compound and its analogs. researchgate.netijcce.ac.ir These studies often involve the calculation of frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's reactivity. sapub.org For instance, a smaller HOMO-LUMO gap suggests higher reactivity. sapub.org Such analyses help in predicting the sites within the molecule that are more susceptible to nucleophilic or electrophilic attack, thereby providing insights into its chemical behavior and potential metabolic pathways. dergipark.org.tr
Reaction Mechanism Elucidation
DFT has also been utilized to elucidate the mechanisms of reactions involving this compound and related compounds. By calculating the energies of reactants, transition states, and products, researchers can map out the most probable reaction pathways. For example, DFT calculations have been used to investigate the mechanism of formation of pyrindino[1,2-a]indoles from reactions involving quinone derivatives, providing detailed insights into the energetics and feasibility of different reaction steps. acs.org This level of mechanistic understanding is invaluable for optimizing synthetic routes and for designing novel chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Emerging Applications and Future Research Directions for Benzo G Quinazoline 5,10 Dione
Utility as Lead Compounds in Drug Discovery
Benzo[g]quinazoline-5,10-dione and its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising lead compounds in the development of new therapeutic agents. smolecule.comnih.gov Their versatile structure allows for various modifications to enhance their pharmacological properties. smolecule.comnih.gov
Research has highlighted the significant antitumor properties of these compounds. smolecule.com They have shown efficacy against a range of cancer cell lines, making them candidates for further investigation in cancer therapy. smolecule.comemanresearch.org The mechanism of their anticancer activity is often attributed to their ability to interact with DNA, potentially inhibiting DNA replication in cancerous cells. smolecule.com
In addition to their anticancer potential, this compound derivatives have also exhibited antimicrobial and antifungal properties. smolecule.comnih.govbrieflands.com This broad-spectrum activity suggests their potential use in combating various infectious diseases. smolecule.comorientjchem.org Some derivatives have also been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. orientjchem.orgijpsr.com
Furthermore, modifications to the quinazoline (B50416) structure have been explored to develop agents with neuroprotective effects, indicating a potential role in addressing central nervous system disorders. smolecule.com The diverse biological profile of this class of compounds underscores their importance as a foundational structure for the design and synthesis of novel drugs. nih.govnih.gov
Table 1: Investigated Biological Activities of this compound Derivatives
| Biological Activity | Description | Key Findings |
| Antitumor | Efficacy against various cancer cell lines. smolecule.comemanresearch.org | Potential to inhibit DNA replication in cancer cells. smolecule.com Some derivatives show high cytotoxicity against cell lines like MCF-7 and HepG2. mdpi.com |
| Antimicrobial | Activity against a range of bacteria and fungi. smolecule.comnih.govbrieflands.com | Broad-spectrum antibacterial and antifungal properties. smolecule.com |
| Antimycobacterial | Activity against Mycobacterium tuberculosis. orientjchem.orgijpsr.com | Certain derivatives show promising results against the H37Rv strain. orientjchem.orgijpsr.com |
| Neuroprotective | Potential to protect nerve cells from damage. smolecule.com | Modifications of the quinazoline structure are being explored for CNS disorders. smolecule.com |
Potential in Material Science Applications
The unique chemical and physical properties of this compound also make it a compound of interest in the field of material science. smolecule.com
Organic Semiconductors
The fused aromatic ring system of this compound suggests its potential for use in the development of organic semiconductors. smolecule.comvulcanchem.com The planar structure and the presence of a quinoxaline (B1680401) moiety, a known component in organic electronics, contribute to its suitability for this application. ijrti.org Research into related quinoxaline-based polymers has shown their utility in organic photovoltaic cells. ijrti.orguwaterloo.ca The ability to modify the this compound core allows for the tuning of its electronic properties, which is a critical aspect in the design of semiconductor materials. smolecule.com
Role in the Synthesis of Complex Heterocyclic Systems
This compound serves as a valuable starting material and intermediate in the synthesis of more complex heterocyclic systems. mdpi.comcapes.gov.br Its reactive sites allow for a variety of chemical transformations, leading to the construction of novel molecular architectures.
One common synthetic route involves the condensation of 2,3-diamino-1,4-naphthoquinone with α-dicarbonyl compounds to form the benzo[g]quinoxaline-5,10-dione core. mdpi.comresearchgate.net This core can then be further functionalized. For example, it can undergo reactions to introduce various substituents at different positions, leading to a diverse library of derivatives. mdpi.comcapes.gov.br
The synthesis of fused heterocyclic systems is another important application. This compound can be used to prepare polycyclic compounds with extended π-systems, which are of interest for their electronic and photophysical properties. mdpi.combeilstein-journals.org For instance, it can serve as a building block for creating larger, more complex structures through reactions like Diels-Alder cycloadditions or by fusing additional rings onto the existing framework. mdpi.commdpi.com The development of synthetic methodologies to access these complex molecules is an active area of research, with the goal of creating novel compounds with unique properties and potential applications. beilstein-journals.orgresearchgate.net
Q & A
Q. How is this compound leveraged in organic electronics beyond medicinal chemistry?
- As a TADF emitter , its planar quinazoline-dione core facilitates π-stacking in OLEDs. Derivatives with bulky side groups (e.g., tBuTPA-BQ) suppress aggregation-caused quenching, enabling efficient red emission for display technologies .
- Synthetic Tip : Use Suzuki-Miyaura coupling to integrate aryl boronic acids into the quinazoline scaffold for tunable emission wavelengths.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
